molecular formula C11H11NO2 B2769822 [5-(2-Aminophenyl)furan-2-yl]methanol CAS No. 886494-68-4

[5-(2-Aminophenyl)furan-2-yl]methanol

Cat. No.: B2769822
CAS No.: 886494-68-4
M. Wt: 189.214
InChI Key: YTUBVXFGGNKEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-Aminophenyl)furan-2-yl]methanol: is a synthetic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound features a furan ring substituted with an aminophenyl group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Aminophenyl)furan-2-yl]methanol typically involves the reaction of 2-aminobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pH, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(2-Aminophenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2-aminobenzaldehyde or 2-aminobenzoic acid.

    Reduction: Formation of 2-aminobenzyl alcohol or 2-aminobenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: [5-(2-Aminophenyl)furan-2-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its aminophenyl group can form hydrogen bonds with proteins and nucleic acids, making it a useful probe in biochemical assays.

Medicine: While specific medical applications are not well-documented, the structural features of this compound suggest potential use in drug discovery and development. Its ability to interact with biological targets could lead to the identification of new therapeutic agents.

Industry: In industrial applications, this compound can be used as a building block for the synthesis of dyes, polymers, and other materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.

Comparison with Similar Compounds

    [5-(2-Hydroxyphenyl)furan-2-yl]methanol: Similar structure but with a hydroxyl group instead of an amino group.

    [5-(2-Methylphenyl)furan-2-yl]methanol: Similar structure but with a methyl group instead of an amino group.

Uniqueness: [5-(2-Aminophenyl)furan-2-yl]methanol is unique due to its aminophenyl group, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxymethyl group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

[5-(2-aminophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6,13H,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUBVXFGGNKEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.